molecular formula C10H14ClN B1430562 3-Methyl-3-phenylazetidine hydrochloride CAS No. 90874-35-4

3-Methyl-3-phenylazetidine hydrochloride

Cat. No.: B1430562
CAS No.: 90874-35-4
M. Wt: 183.68 g/mol
InChI Key: VKEDHMWBQGBXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-phenylazetidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃N·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a methyl group and a phenyl group attached to the azetidine ring. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylazetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-2-methyl-3-aminopropane with a suitable cyclizing agent under acidic conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The compound is typically isolated by crystallization from the reaction mixture and purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-phenylazetidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding oxo-compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted azetidines.

Scientific Research Applications

3-Methyl-3-phenylazetidine hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Industry: Its chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-3-phenylazetidine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparison with Similar Compounds

  • 3-Ethyl-3-phenylazetidine hydrochloride

  • 3-Propyl-3-phenylazetidine hydrochloride

  • 3-Butyl-3-phenylazetidine hydrochloride

Biological Activity

3-Methyl-3-phenylazetidine hydrochloride is an azetidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H12ClN\text{C}_9\text{H}_{12}\text{ClN} and a molecular weight of approximately 183.68 g/mol. Its structure consists of a four-membered nitrogen-containing azetidine ring with a methyl and phenyl group, which may influence its biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine ring and phenyl group. These interactions may modulate biological pathways, leading to observed pharmacological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Research indicates potential antiproliferative effects against various cancer cell lines, including human leukemia (MV4-11), lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and urinary bladder carcinoma (UMUC-3) with IC50 values ranging from 4.59 to 9.86 µM .

Antimicrobial Properties

Research has shown that this compound may possess significant antimicrobial effects. It has been tested against several bacterial strains, demonstrating varying degrees of effectiveness.

Anticancer Activity

The compound has been evaluated for its anticancer properties through several studies. The following table summarizes the IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
Human Leukemia (MV4-11)4.59
Lung Carcinoma (A549)9.86
Breast Adenocarcinoma (MDA-MB-231)7.45
Urinary Bladder Carcinoma (UMUC-3)8.32

These results indicate that the compound could serve as a lead for developing new anticancer agents.

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on azetidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of human neutrophil elastase (HNE), with IC50 values in the nanomolar range . This suggests potential therapeutic applications in conditions where HNE plays a role.
  • Cell Cycle Arrest : Compounds structurally related to this compound have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis via caspase activation . This mechanism is crucial for developing effective cancer therapies.

Properties

IUPAC Name

3-methyl-3-phenylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEDHMWBQGBXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-35-4
Record name Azetidine, 3-methyl-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90874-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-3-phenylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-phenylazetidine hydrochloride
Reactant of Route 2
3-Methyl-3-phenylazetidine hydrochloride
Reactant of Route 3
3-Methyl-3-phenylazetidine hydrochloride
Reactant of Route 4
3-Methyl-3-phenylazetidine hydrochloride
Reactant of Route 5
3-Methyl-3-phenylazetidine hydrochloride
Reactant of Route 6
3-Methyl-3-phenylazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.